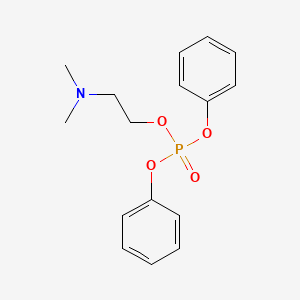
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester is a chemical compound with the molecular formula C16H20NO4P and a molecular weight of 321.31 g/mol . It is an intermediate used in the synthesis of N,N-Dimethylaminoethanol Phosphate, which is a metabolite of Dimethylaminoethanol, a precursor to the neurotransmitter acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester typically involves the reaction of diphenylphosphoryl chloride with N,N-dimethylaminoethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is involved in the study of neurotransmitter synthesis and metabolism.
Medicine: It is used in the development of drugs targeting the cholinergic system.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester involves its role as a precursor in the synthesis of N,N-Dimethylaminoethanol Phosphate. This metabolite is involved in the production of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. The compound interacts with enzymes and receptors involved in acetylcholine synthesis and release .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethanol: A precursor to acetylcholine, similar to Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester.
Phosphoryl Chloride: Used in the synthesis of various phosphoric acid esters.
Triethylamine: A common base used in esterification reactions
Uniqueness
This compound is unique due to its specific role as an intermediate in the synthesis of N,N-Dimethylaminoethanol Phosphate, which is directly involved in neurotransmitter metabolism. This makes it particularly valuable in research related to the cholinergic system and the development of related pharmaceuticals .
Properties
Molecular Formula |
C16H20NO4P |
|---|---|
Molecular Weight |
321.31 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl diphenyl phosphate |
InChI |
InChI=1S/C16H20NO4P/c1-17(2)13-14-19-22(18,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
CWNXYBRNDJVMHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)


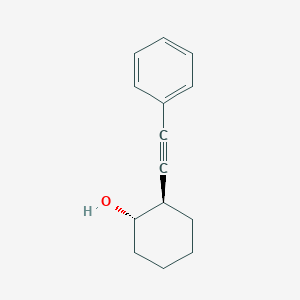

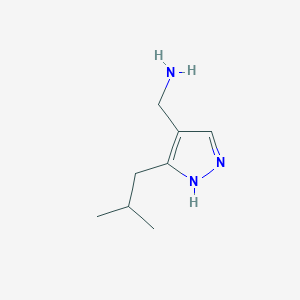
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
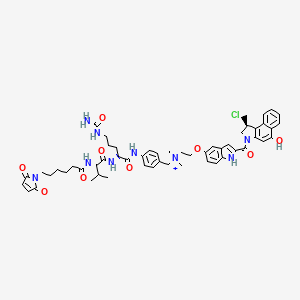
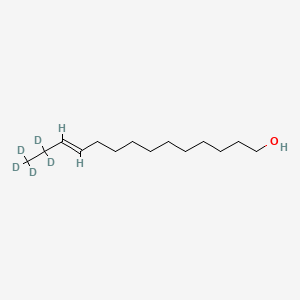
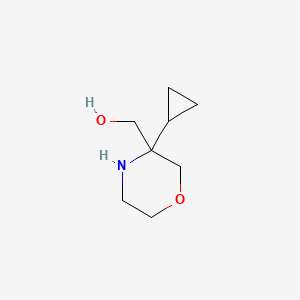
![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)

![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
